4-(2,5-dimethoxybenzyl)thiomorpholine
Description
4-(2,5-Dimethoxybenzyl)thiomorpholine is a thiomorpholine derivative featuring a 2,5-dimethoxybenzyl substituent at the nitrogen atom of the six-membered sulfur-containing heterocycle. Thiomorpholine derivatives are widely studied in medicinal chemistry due to their enhanced lipophilicity compared to morpholine analogues, attributed to the replacement of oxygen with sulfur . The sulfur atom also introduces metabolic susceptibility (e.g., oxidation to sulfoxides/sulfones), which can be exploited for prodrug strategies .
Properties
IUPAC Name |
4-[(2,5-dimethoxyphenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-15-12-3-4-13(16-2)11(9-12)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKKAOSXPKFPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
4-(4-Nitrophenyl)thiomorpholine
- Synthesis: Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene or 4-chloronitrobenzene with thiomorpholine in polar solvents (e.g., acetonitrile, 1-butanol) under basic conditions .
- Structural Features : X-ray crystallography reveals a chair conformation with the 4-nitrophenyl group in a quasi-axial position. Centrosymmetric dimers form via C–H···O hydrogen bonds involving sulfur-adjacent methylene groups .
- Key Differences vs. 4-(2,5-Dimethoxybenzyl)thiomorpholine :
Morpholine Analogues
- Example : 4-(4-Nitrophenyl)morpholine.
- Structural Differences: The morpholine oxygen lacks sulfur’s polarizability, leading to weaker intermolecular interactions.
- Physicochemical Properties : Thiomorpholine derivatives exhibit higher lipophilicity (logP) due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity .
Brominated Dimethoxybenzyl Derivatives
- Example : 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene .
- Structural Features : Multiple methoxy and bromine substituents create steric bulk and influence aromatic stacking. The central benzene ring forms an 89.26° dihedral angle with outer rings, suggesting conformational flexibility .
Table 1: Key Properties of Thiomorpholine Derivatives
*Estimated logP values based on substituent contributions.
†Predicted higher logP due to methoxy groups and sulfur.
‡NASH: Nucleophilic aromatic substitution or alkylation.
Lipophilicity and Solubility
- Thiomorpholine derivatives generally exhibit higher logP than morpholine analogues (e.g., ~2.5 vs. ~1.8 for nitro-substituted compounds) .
- The 2,5-dimethoxybenzyl group may further increase logP (~3.0) but improve water solubility via methoxy hydrogen bonding .
Metabolic and Stability Considerations
- Thiomorpholine vs. Morpholine : Sulfur in thiomorpholine is oxidized to sulfoxides/sulfones in vivo, altering pharmacokinetics and enabling prodrug designs .
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